molecular formula C15H12FN5O2S2 B11386038 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386038
M. Wt: 377.4 g/mol
InChI Key: YBOOZVQLPAFINX-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core fused with a 1,3,4-thiadiazole moiety. The molecule is characterized by:

  • A 4-fluorophenyl group at position 1 of the pyridazine ring, contributing electron-withdrawing effects.
  • An ethylsulfanyl substituent on the thiadiazole ring, enhancing lipophilicity.
  • A carboxamide bridge linking the thiadiazole and pyridazine systems, enabling hydrogen-bonding interactions.

Properties

Molecular Formula

C15H12FN5O2S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C15H12FN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)7-8-21(20-12)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,17,18,23)

InChI Key

YBOOZVQLPAFINX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. For instance, derivatives of thiadiazole have demonstrated significant growth inhibition against various cancer cell lines. In one study, specific derivatives showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as OVCAR-8 and NCI-H40 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DHCT-11656.53

Antiviral Applications

The antiviral activity of thiadiazole derivatives has also been explored extensively. A study identified several 1,3,4-thiadiazole derivatives that exhibited activity against the influenza A virus. The best-performing compounds showed effective inhibition at low micromolar concentrations (EC50 values of 4.8 µM and 7.4 µM), indicating their potential as antiviral agents .

Table 2: Antiviral Activity of Thiadiazole Derivatives

CompoundVirus TypeEC50 (µM)
Compound EInfluenza A/H3N24.8
Compound FInfluenza A/H3N27.4

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the dihydropyridazine carboxamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Substituent-Driven Structural and Electronic Differences

Parameter Target Compound (4-Fluorophenyl) Compound (4-Methylphenyl) Tetrazolyl Arylureas ()
Aryl Substituent Electron-withdrawing (-F) Electron-donating (-CH₃) Varied (e.g., -OCH₃, -Br, -CH₃)
Electronic Effects Increased polarity, dipole interactions Enhanced electron density Substituent-dependent modulation
Lipophilicity Moderate (due to -F) Higher (due to -CH₃) Variable (tetrazolyl polar core)
Bioactivity Potential Possible enhanced binding affinity Steric hindrance from -CH₃ High plant growth activity (e.g., 2h, 2j )

Key Observations:

  • The 4-fluorophenyl group in the target compound may improve target binding via dipole interactions compared to the 4-methylphenyl analogue .
  • The ethylsulfanyl group in both thiadiazole derivatives likely increases membrane permeability, though experimental logP/data are unavailable.
  • In tetrazolyl arylureas, para-substituents like -OCH₃ and -Br significantly enhanced plant growth activity, suggesting that substituent choice critically modulates bioactivity .

Research Findings from Related Compounds

Substituent Effects in Tetrazolyl Arylureas

highlights that para-substituents on aryl groups directly influence biological activity:

  • Methoxy (-OCH₃) and bromo (-Br) groups conferred superior growth hormone-like activity in plants.
  • Methyl (-CH₃) substituents exhibited balanced cytokinin and auxin-like effects.
    This aligns with the hypothesis that the target compound’s 4-fluoro group may optimize electronic properties for specific interactions.

Thiadiazole-Pyridazine Hybrids

While biological data for the target compound are absent, its structural similarity to ’s 4-methylphenyl analogue suggests shared pharmacokinetic profiles. The fluorine atom could reduce metabolic degradation compared to methyl, as seen in fluorinated pharmaceuticals.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activity. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18N4OS2
  • Molecular Weight : 378.50 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The compound features a thiadiazole moiety, which is known for its diverse biological activities. Thiadiazole derivatives have been reported to exhibit antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this specific compound is largely influenced by its structural components, particularly the thiadiazole and dihydropyridazine rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study identified a novel anticancer compound through screening a drug library on multicellular spheroids, demonstrating that similar compounds can inhibit tumor growth effectively . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antimicrobial Properties

Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. A review on oxadiazole and thiadiazole derivatives indicated that these compounds could serve as effective agents against bacterial infections . Specifically, compounds similar to this compound have demonstrated efficacy against resistant bacterial strains.

The biological activity is often attributed to the ability of thiadiazole compounds to interact with specific biological targets:

  • Inhibition of Enzyme Activity : Many thiadiazole derivatives inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : Some compounds bind to DNA or RNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation : They may modulate signaling pathways that control cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anticancer Induced apoptosis in cancer cell lines
Antimicrobial Effective against resistant bacterial strains
Anti-inflammatory Reduced inflammation markers in vitro

Recent Research Insights

In a recent review focusing on the synthesis and structure–activity relationship (SAR) of thiadiazole derivatives, it was noted that modifications at the 5-position significantly enhance activity against influenza A virus . This suggests that similar modifications could be explored for improving the efficacy of this compound.

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